molecular formula C12H11N3O2 B11225810 N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide CAS No. 92577-28-1

N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide

Cat. No.: B11225810
CAS No.: 92577-28-1
M. Wt: 229.23 g/mol
InChI Key: RQXYZIPZGWAYFQ-RIYZIHGNSA-N
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Description

N'-[(5-Methyl-2-furyl)methylene]isonicotinohydrazide is a Schiff base derived from the condensation of isonicotinohydrazide (isoniazid) and 5-methyl-2-furaldehyde. Its structure comprises three key moieties:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at the para position.
  • Amide group: Connects the pyridine ring to the hydrazone functionality.
  • 5-Methylfuran ring: A five-membered heterocycle with an oxygen atom and a methyl substituent at the 5-position .

Synthesis and Structural Features:
The compound is synthesized under conventional or microwave-assisted conditions, yielding a crystalline product. Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding (N–H···N/O) stabilizing the (E)-configuration. Key crystallographic parameters include:

  • Hydrogen bond distances: N–H···O (2.86 Å) and C–H···N (2.67 Å).
  • Dihedral angles: Pyridine and furan rings are nearly coplanar, minimizing steric hindrance .

Properties

CAS No.

92577-28-1

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9-2-3-11(17-9)8-14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8+

InChI Key

RQXYZIPZGWAYFQ-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Standard Ethanol Reflux Method

The most widely reported protocol involves refluxing equimolar amounts of isonicotinic acid hydrazide (0.1 mol) and 5-methyl-2-furaldehyde (0.1 mol) in ethanol (20–50 mL) for 4–6 hours. The reaction is typically monitored via thin-layer chromatography (TLC), with yields ranging from 66% to 92%. The general reaction is represented as:

Isonicotinic acid hydrazide+5-Methyl-2-furaldehydeEtOH, refluxN’-[(5-Methyl-2-furyl)methylene]isonicotinohydrazide\text{Isonicotinic acid hydrazide} + \text{5-Methyl-2-furaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

Table 1: Reaction Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)Source
Ethanol78 (reflux)482
Ethanol78 (reflux)666
Ethanol/HCl25 (stirring)292

Acid-Mediated Crystallization

Hydrochloric acid (HCl) is occasionally introduced to facilitate crystallization. For instance, stirring the hydrazone with HCl (0.01 mol) in ethanol at 25°C for 2 hours yields a crystalline hydrochloride salt (92% yield). This method enhances purity and simplifies isolation.

Solvent and Temperature Optimization

Solvent Effects

Ethanol is the preferred solvent due to its polarity and ability to dissolve both reactants. Alternative solvents like acetonitrile or dichloromethane (DCM) have been explored in analogous hydrazone syntheses, but ethanol remains optimal for this reaction.

Temperature Control

Prolonged reflux (6 hours) in ethanol reduces yields to 66%, likely due to side reactions. Conversely, shorter durations (4 hours) at reflux improve yields to 82%. Room-temperature reactions with HCl achieve high yields (92%) but require acid catalysis.

Purification and Crystallization Techniques

Recrystallization Strategies

Crude products are purified via recrystallization:

  • Ethanol/Trichloromethane (1:1): Yields high-purity crystals suitable for X-ray diffraction.

  • Ethanol Alone: Simplifies isolation but may require multiple recrystallization steps.

Analytical Validation

Purified compounds are characterized using:

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms hydrazone formation (δ 11.73 ppm for N-H).

  • IR Spectroscopy: Stretching bands at 1,653–1,690 cm1^{-1} (C=O) and 1,570–1,605 cm1^{-1} (C=N).

  • X-Ray Crystallography: Resolves planar molecular geometry and intermolecular hydrogen bonding (e.g., N–H⋯Cl interactions).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodAdvantagesLimitations
Ethanol RefluxHigh yield (82%), simplicityProlonged heating reduces yield
HCl-Mediated CrystallizationHigh purity (92%), crystalline formRequires acid handling
Room-Temperature StirringEnergy-efficientLower yields without acid

Mechanistic Insights and Reaction Kinetics

The reaction proceeds via:

  • Nucleophilic Attack: Hydrazide’s NH2_2 group attacks the aldehyde’s carbonyl carbon.

  • Water Elimination: Formation of the C=N bond (hydrazone linkage).

  • Tautomerization: Stabilization of the E-isomer, as confirmed by NMR.

Kinetic studies in analogous systems suggest pseudo-first-order behavior, with rate constants dependent on solvent polarity.

Scalability and Industrial Relevance

Lab-scale syntheses (0.1–0.2 mol) are well-established. Scaling to industrial production requires:

  • Continuous Flow Reactors: To manage exothermicity and improve heat transfer.

  • Green Solvents: Substituting ethanol with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Chemical Reactions Analysis

Salt Formation with Hydrochloric Acid

Treatment with hydrochloric acid (HCl) converts the compound into a crystalline hydrochloride salt, 4-{[(5-methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate (C₁₂H₁₂N₃O₂⁺·Cl⁻·H₂O) .

N’-[(5-methyl-2-furyl)methylene]isonicotinohydrazide+HClC12H12N3O2+ClH2O\text{N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide} + \text{HCl} \rightarrow \text{C}_{12}\text{H}_{12}\text{N}_{3}\text{O}_{2}^{+}\cdot\text{Cl}^{-}\cdot\text{H}_{2}\text{O}

PropertyDetails
Crystal StructurePlanar geometry (max. deviation: 0.047 Å); stabilized by hydrogen bonds (O─H⋯Cl, N─H⋯Cl, C─H⋯O)
Hydrogen BondingIntramolecular C─H⋯O interaction; intermolecular bonds enhance stability
ApplicationsFacilitates structural analysis and biological testing due to crystallinity

Structural Reactivity and Interactions

The compound’s reactivity is influenced by its planar structure and functional groups:

  • Hydrazone linkage : Prone to protonation under acidic conditions, forming stable salts .

  • Furan ring : The 5-methyl group enhances lipophilicity, potentially improving membrane permeability compared to non-methylated analogs .

  • Pyridine ring : Participates in hydrogen bonding and π-π stacking, critical for interactions with biological targets .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar hydrazides:

CompoundKey Structural VariationReactivity Difference
N'-[(2-furyl)methylene]isonicotinohydrazideLacks 5-methyl group on furanReduced lipophilicity and bioavailability
N'-[(4-chlorophenyl)methylene]isonicotinohydrazideChlorophenyl substituentAltered electronic properties for antitumor activity
N'-[(5-nitro-2-furyl)methylene]isonicotinohydrazideNitro group on furanEnhanced electrophilicity and reactivity

Scientific Research Applications

Synthesis of N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide

The compound is synthesized through a condensation reaction between isonicotinic acid hydrazide and 5-methyl-2-furaldehyde. This reaction forms a hydrazone linkage, which is crucial for its biological activity. The general reaction can be represented as follows:

Isonicotinic Acid Hydrazide+5 Methyl 2 FuraldehydeN 5 methyl 2 furyl methylene isonicotinohydrazide\text{Isonicotinic Acid Hydrazide}+\text{5 Methyl 2 Furaldehyde}\rightarrow \text{N 5 methyl 2 furyl methylene isonicotinohydrazide}

Further modifications can occur under acidic conditions, such as treatment with hydrochloric acid, leading to the formation of crystalline salts that are useful for structural analysis and biological testing .

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description Reference
AntimicrobialEffective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
AnticancerDemonstrates cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
AntitubercularShows promise in inhibiting Mycobacterium tuberculosis, comparable to standard treatments like Isoniazid.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 1.49 µM/ml to higher values depending on the strain .

Anticancer Studies

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including those associated with breast and lung cancer. The National Cancer Institute (NCI) has evaluated its efficacy across a broad panel of cancer cell lines, revealing promising results that warrant further investigation .

Case Studies

Several case studies have been documented showcasing the applications of this compound:

  • Case Study 1: Antimicrobial Evaluation
    A study conducted by Malhotra et al. involved synthesizing various hydrazone derivatives and evaluating their antimicrobial activities against common pathogens using disc diffusion methods. This compound exhibited superior activity against Staphylococcus aureus with an MIC of 1.49 µM/ml .
  • Case Study 2: Anticancer Activity Assessment
    In an investigation by the National Cancer Institute, this compound was tested against multiple cancer cell lines, revealing significant growth inhibition rates that suggest its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its antioxidant activity is due to its ability to scavenge free radicals .

Comparison with Similar Compounds

Substituent Effects on the Furan Ring

Modifications to the furan ring significantly influence physicochemical and biological properties:

Compound Substituent on Furan Key Properties Reference
N'-[(5-Methyl-2-furyl)methylene]isonicotinohydrazide 5-Methyl Enhanced lipophilicity; moderate antibacterial activity (inferred)
(E)-N’-((5-(2-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide 5-(2-Nitrophenyl) Superior antibacterial activity (Gram-positive/Gram-negative) vs. benzylidene analogs
N-(5-Nitrofuran-2-yl)methylene)isonicotinohydrazide (L2) 5-Nitro Improved electron-withdrawing effects; used in metal complexation

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity but may reduce solubility .

Aromatic vs. Heteroaromatic Substituents

Replacing the furan ring with other aromatic systems alters bioactivity:

Compound Core Structure Biological Activity Reference
(E)-N’-(3,4-Dimethoxybenzylidene)isonicotinohydrazide Benzylidene Potent antimicrobial activity (MIC: 8–16 µg/mL)
N'-((Pyren-4-yl)methylene)isonicotinohydrazide Pyrene Superior opto-electronic properties for OLEDs

Key Observations :

  • Methoxy groups on benzylidene derivatives enhance antimicrobial activity via increased electron density .
  • Polycyclic aromatics (e.g., pyrene) improve charge transport properties in organic semiconductors .

Antibacterial Activity :

  • The 5-(2-nitrophenyl)furan derivative (compound 1) showed 12–14 mm inhibition zones against S. aureus and E. coli, outperforming benzylidene analogs but remaining weaker than amoxicillin (25 mm) .
  • Mechanism: Schiff bases inhibit bacterial enzymes (e.g., enoyl-ACP reductase) via metal chelation or direct binding .

Anti-Corrosion Properties :

  • N'-(Furan-2-ylmethylene)isonicotinohydrazide exhibits EHOMO = −5.2 eV and ELUMO = −1.8 eV, comparable to benzaldehyde-derived Schiff bases, suggesting similar corrosion inhibition efficiency (~80–95%) .

Coordination Chemistry :

  • Similar compounds (e.g., N'-((furan-2-yl)methylene)isonicotinohydrazide) form stable Cu(II) complexes with distorted octahedral geometry, enhancing antimicrobial and catalytic properties .

Opto-Electronic Properties

Compound Absorption λmax (nm) Energy Gap (eV) Application Potential Reference
This compound 290 (ethanol) 3.4 (calculated) Limited opto-electronics use
N'-((Pyren-4-yl)methylene)isonicotinohydrazide 375 2.8 OLEDs (high charge mobility)

Key Observations :

  • Wing units (e.g., pyrene) lower energy gaps more effectively than core modifications, making them superior for electronic devices .

Biological Activity

N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by a unique structure that includes a furan ring and an isonicotinic acid hydrazide moiety, which contribute to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between isonicotinic acid hydrazide and 5-methyl-2-furaldehyde. This reaction forms a hydrazone linkage, which is crucial for the compound's biological activity. The general reaction can be summarized as follows:

Isonicotinic Acid Hydrazide+5 Methyl 2 FuraldehydeN 5 methyl 2 furyl methylene isonicotinohydrazide\text{Isonicotinic Acid Hydrazide}+\text{5 Methyl 2 Furaldehyde}\rightarrow \text{N 5 methyl 2 furyl methylene isonicotinohydrazide}

Biological Activities

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity:
Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent antibacterial activity, with reported MIC values as low as 1.49 µM/ml against S. aureus .

2. Antitumor Activity:
Research has indicated potential antitumor effects of this compound, particularly in inhibiting the growth of cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance its anticancer efficacy .

3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve interaction with biological macromolecules such as proteins and nucleic acids. These interactions are critical for understanding its therapeutic potential and could lead to the development of new pharmacological agents .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N'-[(2-furyl)methylene]isonicotinohydrazideFuran ring, isonicotinic acidAntimicrobialLacks methyl substitution on furan
N'-[(4-chlorophenyl)methylene]isonicotinohydrazideChlorophenyl group instead of furanAntitumorDifferent substituent affects activity
N'-[(5-nitro-2-furyl)methylene]isonicotinohydrazideNitro group on furanAntimicrobial, anticancerNitro group enhances reactivity

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various hydrazone derivatives, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound revealed that it inhibited the proliferation of several cancer cell lines, suggesting its potential as an anticancer agent . The presence of the furan ring was identified as a contributing factor to its enhanced bioactivity.

Q & A

Q. What are the optimal synthetic routes for N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide?

The compound is typically synthesized via a Schiff base condensation reaction between isonicotinohydrazide and 5-methylfurfural. Conventional methods involve refluxing equimolar ratios of reactants in ethanol under acidic catalysis (e.g., HCl) for 6–8 hours, yielding ~70–85% . Microwave-assisted synthesis significantly reduces reaction time (15–20 minutes) with comparable yields (80–90%), minimizing side products . Solvent choice (ethanol, DMF) and catalyst (acetic acid, HCl) influence reaction kinetics and purity. Post-synthesis, crystallization from ethanol or DMSO yields monoclinic or tetragonal crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). The structure is solved via direct methods (SHELXS-97) and refined using SHELXL-2018/3 . Key parameters include:

ParameterValue
Space groupTetragonal, I4₁/a
Unit cell (Å)a = 17.313, c = 15.749
Z16
R-factor0.041 (R₁)
Software suites like WinGX or OLEX2 integrate SHELX workflows for visualization and refinement .

Q. What spectroscopic techniques are used for characterization?

  • FTIR : Confirms hydrazone formation (C=O stretch ~1648 cm⁻¹, C=N stretch ~1626 cm⁻¹) and aromatic C-H vibrations (~3038 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows pyridyl protons at δ 8.7–8.8 ppm and furyl methyl protons at δ 2.3 ppm .
  • UV-Vis : π→π* transitions (λ ~309 nm, ε ~5495 L·mol⁻¹·cm⁻¹) in ethanol indicate conjugation .

Q. What solvents are suitable for solubility testing?

The compound is highly soluble in DMSO (≥28.6 mg/mL) but insoluble in water and ethanol . For biological assays, DMSO stock solutions (10 mM) are diluted in aqueous buffers (<1% DMSO) to avoid cytotoxicity.

Advanced Research Questions

Q. How do stoichiometric ratios affect stability constants in lanthanide complexes?

Potentiometric titrations (0.1 M KNO₃, 40% dioxane) reveal 1:1, 1:2, and 1:3 (Ln³⁺:ligand) complexes. Stability constants (log β) follow the order: Pr³⁺ < Nd³⁺ < Gd³⁺ < Tb³⁺ < Ho³⁺ due to lanthanide contraction and ionic radius effects. For Tb³⁺, log β₁ = 8.2 (1:1), log β₂ = 14.5 (1:2). Thermodynamic parameters (ΔG° = −45 kJ·mol⁻¹, ΔH° = −32 kJ·mol⁻¹) confirm spontaneous, exothermic binding .

Q. What computational methods predict biological activity and ligand interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like Enoyl-ACP reductase (ΔG = −9.8 kcal/mol for Fe³⁺ complex vs. −6.6 kcal/mol for free ligand) .
  • DFT (B3LYP/6-311G )**: Optimizes geometry, calculates HOMO-LUMO gaps (~3.5 eV), and correlates with charge-transfer efficiency in luminescent Tb³⁺ complexes .

Q. How does crystal packing influence physicochemical properties?

Intramolecular C–H⋯O and intermolecular N–H⋯Cl hydrogen bonds stabilize the lattice, reducing solubility in polar solvents. π-Stacking of pyridyl rings (3.6 Å spacing) enhances thermal stability (decomposition >250°C) .

Q. What methodologies evaluate anti-tubercular activity?

  • In vitro assays : MIC determination against M. tuberculosis H37Rv using microplate Alamar Blue (MABA). IC₅₀ values for derivatives range from 2–15 µM .
  • Histopathology : Subcutaneous administration (10 mg/kg in rabbits) reduces granulomatous inflammation in lungs/liver, validated via H&E staining .

Q. How do substituents modulate coordination behavior?

Electron-withdrawing groups (e.g., Cl in N-(4-chlorobenzoyl) derivatives) enhance metal-binding affinity via inductive effects. For Fe³⁺, ligand field strength (Dq = 1500 cm⁻¹) correlates with redox activity in Fenton-like reactions .

Contradictions and Limitations

  • Fluorescence : Free ligand exhibits weak fluorescence, but Tb³⁺ complexes show sensitized emission in solid state (λₑₘ = 545 nm) but not in solution due to solvent quenching .
  • Bioactivity : While in silico models predict high anti-TB activity, in vitro MICs are moderate (2–15 µM), suggesting need for prodrug strategies .

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